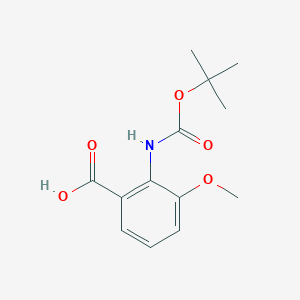![molecular formula C27H25NO4 B2628331 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid CAS No. 2416234-79-0](/img/structure/B2628331.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid” is a chemical compound with the molecular formula C27H25NO4 . It has a molecular weight of 427.5 . The compound is also known by its IUPAC name, which is 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C27H25NO4/c29-26(30)19-8-5-7-18(15-19)20-9-6-14-28(16-20)27(31)32-17-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-4,7-8,10-13,15,20,25H,5-6,9,14,16-17H2,(H,29,30) . This code provides a standardized way of encoding the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.5 g/mol . It has an XLogP3-AA value of 3.5, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass of the compound is 365.16270821 g/mol .Aplicaciones Científicas De Investigación
Drug Metabolism
- Cytochrome P450 Enzyme Involvement in Metabolism : A study on Lu AA21004, a novel antidepressant, highlights the role of cytochrome P450 enzymes in the oxidative metabolism of pharmaceutical compounds. This research provides insights into how complex molecules are metabolized in the human body, implicating enzymes like CYP2D6, CYP2C9, and others in the formation of various metabolites, including a benzoic acid derivative similar to the compound of interest (Hvenegaard et al., 2012).
Molecular Probes and Sensors
- Fluorescent Molecular Probes for ZnO Nanoparticles : Research into 4-substituted 1,8-naphthalimides, including a derivative that acts as a sensitive molecular probe for ZnO nanoparticles, underscores the utility of complex organic molecules in developing fluorescent sensors with specific applications in materials science (Bekere et al., 2013).
Synthesis of Novel Compounds
- Hybrid Compound Synthesis : A study demonstrated the synthesis of hybrid systems containing pharmacophoric fragments by reacting 4-substitute benzaldehyde with other compounds, showcasing the methodological advancements in creating complex molecules with potential therapeutic uses (Ivanova et al., 2019).
Photophysical Properties
- Bioimaging Applications : The development and characterization of water-soluble fluorene derivatives for bioimaging applications illustrate the importance of chemical modifications in enhancing the photophysical properties of compounds for specific scientific uses, such as integrin targeting in biological systems (Morales et al., 2010).
Fluorescent Zn(II) Sensors
- Environmental Sensitivity of Fluorophores : The creation of Zinpyr family sensors for detecting Zn(II) ions, with dissociation constants in the sub-micromolar range, highlights the application of complex molecules in environmental and biological monitoring (Nolan et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-8-5-7-18(15-19)20-9-6-14-28(16-20)27(31)32-17-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-5,7-8,10-13,15,20,25H,6,9,14,16-17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRMISLFVDQAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)





![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)



![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)